Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Description
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (CAS: 142141-07-9) is a bicyclic heterocyclic compound featuring a fused isothiazole and pyridine ring system. The 1,1-dioxide moiety indicates two oxygen atoms attached to the sulfur atom in the isothiazole ring, conferring unique electronic and steric properties. Its molecular formula is C₆H₄N₂O₃S, with a molecular weight of 184.17 g/mol . This compound is structurally distinct from its regioisomers (e.g., [5,4-b] derivatives) due to the position of ring fusion, which significantly influences reactivity and applications .
Properties
IUPAC Name |
1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c9-6-4-1-2-7-3-5(4)12(10,11)8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUJMWEISRJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569103 | |
| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142141-07-9 | |
| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis and Functionalization
The synthesis begins with functionalized 2-aminopyridine derivatives, which serve as precursors for cyclization. A patent by details the combinatorial synthesis of 2-aminopyridine derivatives using solid-phase techniques. For example, 2-aminopyridine is reacted with sulfur-containing reagents such as phosphorus pentasulfide (PS) or Lawesson’s reagent to introduce thioamide groups. This step is critical for subsequent cyclization into the isothiazole ring.
Reaction conditions :
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Solvents : Ethanol, acetic acid, or dichloromethane.
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Catalysts : Triethylamine (EtN) or pyridine.
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Temperature : 80–120°C under reflux.
Oxidative Ring Closure
Thionated intermediates undergo oxidative cyclization to form the isothiazole ring. Hydrogen peroxide (HO) in methanol or acetic acid is commonly employed for this step, achieving yields of 60–85%. Alternative oxidants like m-chloroperbenzoic acid (mCPBA) are less efficient due to side reactions.
Mechanistic pathway :
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Thioamide activation : The thioamide group is oxidized to a sulfinic acid intermediate.
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Intramolecular cyclization : Nucleophilic attack by the pyridine nitrogen forms the fused isothiazole ring.
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Dioxide formation : Further oxidation stabilizes the 1,1-dioxide structure.
Alternative Synthetic Routes
Sandmeyer Reaction for Brominated Intermediates
A modified approach involves brominated pyridine precursors. For instance, 3-amino-5-bromopyridine-2-carbothioamide undergoes oxidative cyclization with HO, followed by a Sandmeyer reaction to introduce bromine at position 6. This method enables regioselective functionalization for downstream applications.
Key steps :
Solid-Phase Combinatorial Synthesis
Industrial-scale production leverages solid-phase synthesis to enhance purity and scalability. As described in, 2-aminopyridine derivatives are immobilized on resin beads, enabling stepwise additions of sulfur reagents and oxidants. This method reduces purification steps and achieves >90% purity in multi-gram batches.
Comparative Analysis of Preparation Methods
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
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Palladium catalysts (e.g., Pd(PPh)) facilitate Suzuki couplings for brominated derivatives, enabling aryl/heteroaryl substitutions at position 6.
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Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for cyclization steps.
Challenges and Mitigation
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocycles and organic materials. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the introduction of diverse functional groups, enhancing its utility in organic synthesis.
2. Biology
- Antimicrobial Activity : Research indicates that Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .
- Anticancer Properties : Studies have explored its potential as an anticancer agent. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
3. Medicine
- Pharmaceutical Applications : The compound is being investigated for its role in targeting specific enzymes or receptors involved in disease pathways. Its unique structure allows it to interact selectively with biological targets, making it a candidate for drug development aimed at conditions such as cancer and infectious diseases .
- Hypoxia-Inducible Factor Modulation : Recent patents highlight its potential use in modulating hypoxia-inducible factors (HIF), which are crucial in cellular responses to low oxygen levels. This application is particularly relevant in treating conditions like ischemia and anemia .
4. Industry
- Material Science : this compound is utilized in developing new materials with unique electronic or optical properties. Its incorporation into polymer matrices has shown improvements in conductivity and light absorption characteristics.
Case Studies
Mechanism of Action
The mechanism by which Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-Dioxide (CAS: 138417-40-0)
- Structural Differences : The [5,4-b] isomer differs in the ring fusion position, leading to altered electronic distributions. The pyridine nitrogen in the [5,4-c] variant is adjacent to the sulfur atom, whereas in the [5,4-b] isomer, it is positioned farther away .
- Synthesis : Both isomers are synthesized via oxidation and cyclocondensation. For example, the [5,4-b] derivative is obtained in 95% purity through acid-mediated cyclization, while the [5,4-c] variant requires optimized conditions due to steric hindrance .
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide
- The 1,2,5-thiadiazole core shares sulfur and nitrogen atoms but lacks the fused pyridine system .
- Synthesis : Synthesized via m-CPBA-mediated oxidation at 29% yield, highlighting lower efficiency compared to isothiazolo-pyridine derivatives .
- Applications : Used in materials science and as a scaffold for Kras inhibitors, contrasting with the pharmacological focus of isothiazolo-pyridines .
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-Dioxide (CAS: 55798-31-7)
- Structural Features: A benzo-fused isothiazole with an ethyl group and amino substituent.
- Synthesis : Prepared via amination of pre-oxidized intermediates, achieving 98% purity .
- Applications : Primarily used in antimicrobial agents, differing from the kinase-targeting roles of isothiazolo-pyridines .
Key Data Tables
Table 1: Molecular and Physicochemical Properties
Biological Activity
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound characterized by its unique fused ring system containing both nitrogen and sulfur atoms. This structural feature imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the cyclization of 2-aminopyridine derivatives with sulfur-containing reagents followed by oxidation to introduce the dioxide functionality. Common solvents used in this process include ethanol and acetic acid, often facilitated by catalysts such as triethylamine .
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into antimicrobial, anticancer, and antiviral properties. Below is a detailed analysis of its biological activities based on recent studies.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. For instance, studies have shown that derivatives of isothiazolo[5,4-c]pyridin-3(2H)-one exhibit potent activity against various bacterial strains. The mechanism of action often involves the inhibition of bacterial cell wall synthesis and disruption of cellular functions .
Anticancer Activity
Isothiazolo[5,4-c]pyridin-3(2H)-one has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cells. The compound's IC50 values in these assays indicate its effectiveness in inducing cell cycle arrest and apoptosis .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 0.55 | Apoptosis induction |
| A375 | 0.87 | Cell cycle arrest |
| HCT116 | 0.36 | Inhibition of proliferation |
Antiviral Activity
The antiviral potential of Isothiazolo[5,4-c]pyridin-3(2H)-one has been explored with promising results against various viral infections. A notable study reported its efficacy as a cyclin G-associated kinase (GAK) inhibitor, which plays a crucial role in the lifecycle of RNA viruses. The compound demonstrated EC50 values ranging from 0.18 to 6.38 µM against dengue virus (DENV), indicating its potential as an antiviral agent .
Case Studies and Research Findings
- Study on Antiviral Efficacy : A research team synthesized several analogs of Isothiazolo[5,4-c]pyridin-3(2H)-one to evaluate their antiviral activity against DENV. The most effective compounds displayed strong binding affinity to GAK and inhibited viral replication significantly .
- Anticancer Mechanism Investigation : Another study focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example, analogous pyridothiadiazine derivatives are synthesized via cyclization of sulfonamide intermediates under controlled conditions (e.g., refluxing in polar aprotic solvents like DMF) . Key steps include:
- Sulfonation : Introduction of the 1,1-dioxide moiety using oxidizing agents like m-CPBA.
- Cyclization : Formation of the fused isothiazolo-pyridine ring via acid-catalyzed intramolecular dehydration.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR to identify aromatic protons (δ 7.5–8.5 ppm) and C NMR for carbonyl (δ 165–175 ppm) and sulfone groups (δ 110–120 ppm) .
- IR Spectroscopy : Peaks at ~1350 cm (S=O symmetric stretch) and ~1150 cm (S=O asymmetric stretch) confirm the sulfone group .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (CHNOS, MW 184.03 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic solvents (ethanol) to balance reaction rate and byproduct formation .
- Factorial Design : Use a 2 factorial approach to evaluate interactions between temperature, catalyst loading, and solvent ratio . Example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 10 |
| Solvent (DMF:HO) | 3:1 | 1:1 |
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices () for electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess steric hindrance at the sulfone group .
- Docking Studies : Map electrostatic potential surfaces to predict binding affinity with biological targets (e.g., kinase enzymes) .
Q. How do structural modifications (e.g., substituents at C-4/C-6) affect the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with methyl (C-4) or methoxy (C-6) groups and test against:
- Antimicrobial Activity : Agar diffusion assays (e.g., E. coli ATCC 25922) .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa) .
- Data Contradiction Analysis : If methyl groups enhance antibacterial activity but reduce solubility, use Hansen solubility parameters (HSP) to design prodrugs .
Notes on Evidence Consistency
- Nomenclature Discrepancy : and refer to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide (CAS 138417-40-0), while the query specifies the [5,4-c] isomer. Researchers must verify regioisomeric purity via X-ray crystallography or NOESY NMR .
- Biological Activity Gaps : Limited direct data exists for this compound; extrapolate from structurally similar pyridothiadiazines showing anti-inflammatory and kinase-inhibitory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
